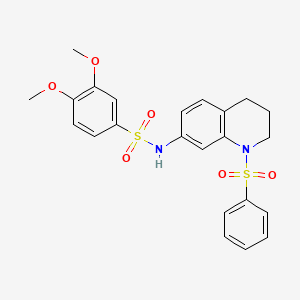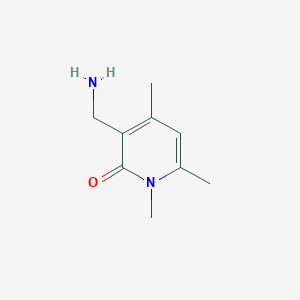![molecular formula C20H23N3O B3006568 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide CAS No. 868978-07-8](/img/structure/B3006568.png)
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide is a synthetic molecule that may be related to various classes of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs of imidazo[1,2-a]pyridine and phenylbutanamide are present in the literature, suggesting that the compound could be of interest in the fields of medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds involves the formation of pyridine derivatives and the attachment of various substituents to the core structure. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines, which share a similar heterocyclic core to imidazo[1,2-a]pyridine, was performed to study the relationship between structural modifications and anti-inflammatory properties . Similarly, the synthesis of hexahydroimidazo[1,2-alpha]pyridine analogues involved modifications at different positions to evaluate insecticidal activities . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been determined using techniques such as single-crystal X-ray diffraction analysis. For example, the crystal structure of a related compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, was elucidated, revealing intermolecular hydrogen bonds that stabilize the crystal structure . This suggests that the molecular structure of this compound could also exhibit interesting bonding patterns and crystal packing.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the presence of the imidazo[1,2-a]pyridine moiety and the phenylbutanamide group. The imidazo[1,2-a]pyridine core is known to participate in various chemical reactions, including substitutions and additions, due to the presence of reactive sites on the heterocycle . The phenylbutanamide portion of the molecule could be involved in reactions typical of amides, such as hydrolysis or nucleophilic acyl substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Compounds with similar structures have shown a range of biological activities and physical properties. For example, certain pyrazolo[1,5-a]pyrimidines exhibited anti-inflammatory properties without ulcerogenic activity , while neonicotinoid analogues demonstrated varying insecticidal activities based on their structural modifications . The crystal structure and intermolecular interactions, as seen in related compounds , would also affect the compound's solubility, melting point, and stability.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Applications
Compounds structurally related to N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide have been evaluated for their anti-inflammatory and analgesic properties. For instance, pyrimidobenzimidazole derivatives showed good anti-inflammatory (46%) and mild analgesic activity (50%) in evaluations carried out at specific dosages. These compounds were synthesized through reactions involving ketoisothiocyanates with mono and diamines, indicating their potential in therapeutic applications (Sondhi et al., 2002).
Anticancer Activity
A novel series of selenylated imidazo[1,2-a]pyridines were designed with promising activity against breast cancer cells. Compounds like 7-methyl-3-(naphthalene-1-ylselanyl)-2-phenylimidazo[1,2-a]pyridine and 3-((2-methoxyphenyl)selanyl)-7-methyl-2-phenylimidazo[1,2-a]pyridine exhibited high cytotoxicity against MCF-7 cells, showing potential as antiproliferative agents for breast cancer treatment. These findings highlight the versatility of imidazo[1,2-a]pyridine derivatives in targeting cancer cells (Almeida et al., 2018).
Antibacterial Properties
Research on heterocyclic compounds containing a sulfonamido moiety aimed at synthesizing new agents with antibacterial capabilities led to the creation of novel heterocyclic compounds showing high antibacterial activities. This demonstrates the potential of such compounds in addressing bacterial infections (Azab et al., 2013).
Enzyme Inhibition for HIV Treatment
Compounds structurally related to this compound have been investigated for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. Such studies reveal the capacity of these compounds to inhibit viral replication effectively, suggesting their utility in anti-AIDS regimens (De Martino et al., 2005).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridine derivatives, a class of compounds to which this compound belongs, have been shown to interact with a broad range of biological targets . These include cyclin-dependent kinases (CDKs), calcium channels, and GABA A receptors .
Mode of Action
Imidazo[1,2-a]pyridine derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, they can inhibit CDKs, modulate calcium channels, or act as GABA A receptor modulators .
Biochemical Pathways
Given the broad range of biological activity associated with imidazo[1,2-a]pyridine derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyridines has been described as being reasonably fast, very clean, high yielding, and environmentally benign , which may have implications for the compound’s bioavailability.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been described as being solvent- and catalyst-free, and can be performed under microwave irradiation , suggesting that the compound’s synthesis and potentially its action may be influenced by certain environmental conditions.
Propiedades
IUPAC Name |
N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-18(16-7-5-4-6-8-16)20(24)21-11-9-17-14-23-12-10-15(2)13-19(23)22-17/h4-8,10,12-14,18H,3,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWNKYCSTRTYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CN3C=CC(=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

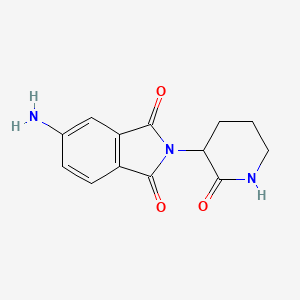
![ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3006486.png)
![N-[(6-Ethoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3006488.png)

![2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B3006493.png)
![3-ethyl-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3006494.png)
![(E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3006498.png)

![N-{5-[(2,4-difluorophenyl)methyl]-1,3-thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3006500.png)
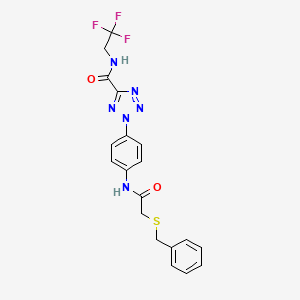
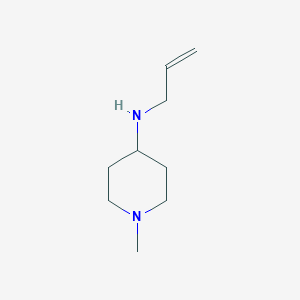
![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B3006505.png)
